(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid

Chiral Resolution Diastereomeric Salt Formation Enantiomeric Excess

Chiral drug development demands enantiopure building blocks; racemic or mis-configured intermediates compromise pharmacological profiles and regulatory filings. (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid (CAS 44864-47-3) solves this with documented >98% ee and crystallographically confirmed (R)-absolute configuration. • Enables asymmetric synthesis of sGC stimulators & piperidinyl APIs • Validated 81% coupling yield with HATU-mediated amidation • Aqueous solubility 57 g/L supports green chemistry protocols • Lot-specific CoA with optical rotation (+16.0° to +17.0°) provided

Molecular Formula C4H5F3O3
Molecular Weight 158.08 g/mol
CAS No. 44864-47-3
Cat. No. B152306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
CAS44864-47-3
Molecular FormulaC4H5F3O3
Molecular Weight158.08 g/mol
Structural Identifiers
SMILESCC(C(=O)O)(C(F)(F)F)O
InChIInChI=1S/C4H5F3O3/c1-3(10,2(8)9)4(5,6)7/h10H,1H3,(H,8,9)/t3-/m1/s1
InChIKeyCTGJACFEVDCYMC-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid: Chiral Building Block


(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid (CAS 44864-47-3), also known as (R)-2-hydroxy-2-(trifluoromethyl)propanoic acid, is a chiral α-hydroxy carboxylic acid featuring a trifluoromethyl group at the β-position and a stereogenic center at the α-carbon [1]. With a molecular formula C₄H₅F₃O₃ and molecular weight 158.08 g/mol, it exists as a white crystalline solid with a melting point of 108–112°C and exhibits a specific optical rotation [α]ᴅ²⁰ of +16.0 to +17.0° (c=5, H₂O) . This compound belongs to the class of fluorinated chiral building blocks and serves as a key intermediate in the synthesis of optically active pharmaceuticals and agrochemicals .

Stereochemical Risks of Racemic or (S)-Enantiomer Substitution


In chiral drug development, the stereochemical configuration of a building block directly dictates the three-dimensional architecture and, consequently, the pharmacological profile of the final therapeutic agent [1]. The (R)-enantiomer (CAS 44864-47-3) and its (S)-counterpart (CAS 24435-45-8) are non-superimposable mirror images that exhibit distinct interactions with chiral biological targets [2]. Substituting the (R)-enantiomer with the racemic mixture (CAS 374-35-6) or the (S)-isomer introduces stereochemical heterogeneity, leading to unpredictable efficacy, altered metabolic pathways, and potential toxicity from the undesired enantiomer [3]. The trifluoromethyl group confers enhanced lipophilicity and metabolic stability, but these benefits are only fully realized when paired with the correct stereochemical configuration for the intended target interaction [4]. Procurement of the specific (R)-enantiomer with defined optical purity is therefore a non-negotiable requirement for reproducible asymmetric synthesis and regulatory compliance.

Head-to-Head Comparison: (R)- vs (S)-Enantiomer and Racemate


Enantioselective Crystallization with Norephedrine

In a direct head-to-head comparison using the same resolution framework as European Patent Application No. EP 524781 (which was optimized for the (S)-enantiomer), the (R)-enantiomer was obtained with significantly higher enantiomeric purity by substituting the resolving agent. Using (1S,2R)-norephedrine in place of (1R,2S)-norephedrine or (S)-(−)-1-phenylethylamine, the (R)-enantiomer was produced with an enantiomeric purity of >98% ee and specific rotation [α]ᴅ²⁰ +18.1° (c=8.8, MeOH) . The (S)-enantiomer from the EP 524781 method, when resolved with (1R,2S)-norephedrine, typically yields approximately 95% ee under comparable conditions .

Chiral Resolution Diastereomeric Salt Formation Enantiomeric Excess

X-Ray Crystal Structure Confirmation

Single-crystal X-ray diffraction analysis of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid unambiguously confirmed its absolute configuration and revealed the phenomenon of optical self-purification [1]. The crystal structure (space group P-1) was deposited in the Crystallography Open Database with unit cell parameters a=5.8633 Å, b=5.9866 Å, c=9.609 Å; α=94.583°, β=91.888°, γ=116.698°; Z=2; residual factor 0.0378 [1]. This structural characterization provides definitive proof of stereochemical identity, whereas the (S)-enantiomer (CAS 24435-45-8) lacks equivalent published crystal structure data in major open-access repositories [2].

X-ray Crystallography Absolute Configuration Determination Chiral Self-Disproportionation

Aqueous Solubility Advantage

The (R)-enantiomer (CAS 44864-47-3) exhibits calculated aqueous solubility of 57 g/L (0.36 mol/L) at 25°C . This represents a measurable advantage over typical lipophilic fluorinated carboxylic acids, where solubility is often below 10 g/L . While direct comparative solubility data for the (S)-enantiomer under identical conditions is not available in primary literature, class-level inference from structurally analogous fluorinated α-hydroxy acids suggests solubility values within the same order of magnitude but with potential variance due to different crystal packing .

Aqueous Solubility Green Chemistry Reaction Medium Optimization

Optical Rotation Specification

Commercial suppliers of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid specify optical rotation within a tight window of [α]ᴅ²⁰ +16.0° to +17.0° (c=5, H₂O) as part of their certificate of analysis . This specification serves as a rapid, quantitative identity confirmation distinguishing the (R)-enantiomer from the (S)-enantiomer, which would exhibit negative optical rotation of approximately −16.0° to −17.0° under identical conditions . The racemic mixture (CAS 374-35-6) exhibits no net optical rotation (0°) .

Optical Rotation Quality Control Chiral Purity Specification

Amide Coupling Efficiency

In a documented pharmaceutical synthesis (Patent CN201780026304.7, Example 1.4), (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid was coupled with N-methyl-N-(4-methylphenyl)piperidine-4-carboxamide hydrochloride using HATU and DIPEA in DMF to yield 1-((R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl)-piperidine-4-carboxylic acid methyl-p-tolyl-amide in 81% isolated yield [1]. This coupling efficiency demonstrates the compound's utility as a chiral acyl donor in amide bond formation without racemization. In contrast, literature reports indicate that analogous couplings with the (S)-enantiomer under similar conditions yield 72-78%, though these represent cross-study comparisons rather than direct head-to-head experimentation [2].

Amide Coupling Chiral Building Block Pharmaceutical Intermediate Synthesis

Solid-State Stability Profile

Commercial specifications for (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid recommend long-term storage at 2-8°C, with a melting point range of 108-112°C and solid physical form at 20°C . These parameters are comparable to those of the (S)-enantiomer (melting point 110°C, similar storage recommendations), with no significant differential stability advantage claimed . This evidence serves as supporting documentation for procurement and inventory management rather than a primary differentiation point.

Storage Stability Thermal Properties Shelf-Life Specification

Key Application Scenarios


Asymmetric Synthesis of sGC Stimulator Intermediates

The (R)-enantiomer serves as a critical chiral building block in the synthesis of soluble guanylate cyclase (sGC) stimulators, a class of cardiovascular therapeutics [1]. The documented enantiomeric purity of >98% ee achieved via (1S,2R)-norephedrine resolution directly supports the stereochemical fidelity requirements of these advanced pharmaceutical intermediates. Procurement of the (R)-enantiomer with specified optical rotation (+16.0° to +17.0°) ensures downstream coupling reactions produce the correct stereoisomer without contamination from the (S)-enantiomer, which could otherwise yield pharmacologically inactive or antagonistic species [1].

Chiral Amide Coupling for Piperidine Drug Candidates

In medicinal chemistry programs developing piperidinyl derivatives, the (R)-enantiomer functions as an efficient chiral acyl donor in HATU-mediated amide coupling reactions [2]. The validated 81% isolated yield in coupling with N-methyl-N-(4-methylphenyl)piperidine-4-carboxamide demonstrates robust performance under standard peptide coupling conditions [2]. Procurement should prioritize suppliers providing ≥98% purity (by GC or titration) and lot-specific certificates of analysis with optical rotation data to ensure reproducible coupling efficiency .

Green Chemistry Aqueous-Phase Reactions

The calculated aqueous solubility of 57 g/L at 25°C enables reactions in pure water or aqueous-organic biphasic systems, aligning with green chemistry principles and reducing organic solvent consumption. This solubility profile supports applications such as aqueous-phase esterification, salt formation with water-soluble amines, and direct use in aqueous analytical methods . Procurement specifications should confirm the compound's physical form (white crystalline powder) and melting point (108-112°C) to ensure consistent solubility behavior across batches .

Absolute Configuration Validation via X-Ray Crystallography

For pharmaceutical development programs requiring definitive proof of stereochemical identity, the availability of a published single-crystal X-ray structure (space group P-1, R-factor=0.0378) [3] provides unequivocal confirmation of the (R)-absolute configuration. This structural validation supports regulatory filings (IND, NDA) and intellectual property documentation where stereochemical assignment is critical [3]. Procurement of material that matches the crystallographically characterized compound ensures that downstream products can reference this validated structure in patent applications and regulatory submissions.

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